Talnetant

Overview

Description

Preparation Methods

Talnetant can be synthesized through several synthetic routes. One method involves the preparation of an intermediate compound represented by a specific formula, followed by one-step hydrogenation to obtain this compound . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and specific temperature controls to ensure the stability and purity of the compound .

Chemical Reactions Analysis

Talnetant undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different derivatives.

Reduction: The compound can be reduced using hydrogenation techniques to yield specific products.

Substitution: This compound can undergo substitution reactions, where specific atoms in the molecule are replaced with other atoms, such as nitrogen.

Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Talnetant is a selective, competitive neurokinin 3 (NK3) receptor antagonist that has been investigated for various therapeutic applications. Research suggests that this compound can modulate dopaminergic neurotransmission and may be useful in treating psychiatric disorders such as schizophrenia . Studies have also explored its potential in treating irritable bowel syndrome and reproductive disorders .

Scientific Research Applications

Schizophrenia: this compound's ability to modulate mesolimbic and mesocortical dopaminergic neurotransmission suggests its potential as a treatment for schizophrenia . Studies have shown that acute administration of this compound increases extracellular dopamine and norepinephrine levels in the medial prefrontal cortex . this compound also attenuates haloperidol-induced increases in nucleus accumbens dopamine levels in freely moving guinea pigs .

Irritable Bowel Syndrome: this compound has been studied for its effects on rectal sensory function in individuals with irritable bowel syndrome (IBS) . However, one study found no statistically significant improvement in rectal hypersensitivity over placebo .

Reproductive Disorders: Recent research indicates that NK3 receptor antagonists like this compound could be used to treat reproductive disorders by inhibiting the release of reproductive hormones .

In Vitro and In Vivo Characterization

This compound has a high affinity for recombinant human NK3 receptors (pKi 8.7) and demonstrates selectivity over other neurokinin receptors (pKi NK2=6.6 and NK1<4) . In native tissue-binding studies, this compound displayed high affinity for the guinea pig NK3 receptor (pKi 8.5) . Functionally, this compound competitively antagonized neurokinin B (NKB)-induced responses at the human recombinant receptor in both calcium and phosphoinositol second messenger assay systems (pA2 of 8.1 and 7.7, respectively) .

In guinea pig brain slices, this compound antagonized NKB-induced increases in neuronal firing in the medial habenula (pKB = 7.9) and senktide-induced increases in neuronal firing in the substantia nigra pars compacta (pKB = 7.7), suggesting competitive antagonism at native NK3 receptors . this compound (3–30 mg/kg i.p.) significantly attenuated senktide-induced 'wet dog shake' behaviors in guinea pigs in a dose-dependent manner .

Effects on Neurotransmitter Levels

Microdialysis studies have demonstrated that acute administration of this compound (30 mg/kg i.p.) produces significant increases in extracellular dopamine and norepinephrine in the medial prefrontal cortex . Additionally, it attenuates haloperidol-induced increases in nucleus accumbens dopamine levels in freely moving guinea pigs .

Cognitive Function

Genetic disruption of NK3 expression has been shown to improve performance in several cognition tests, including acquisition of active avoidance, Morris water maze, and delayed match to position task . Clinical investigations of this compound in healthy volunteers have shown slight improvements in visuomotor coordination and vigilance .

Data Table

Case Studies

While specific detailed case studies were not available in the search results, the following points highlight the clinical and experimental applications of this compound:

- Clinical Trials in Schizophrenia and IBS : this compound has undergone clinical studies as a potential treatment for schizophrenia and irritable bowel syndrome .

- Effects on Rectal Sensory Function : Studies have assessed the impact of this compound on rectal hypersensitivity in IBS patients .

- Improvement of Cognitive Performance : this compound has demonstrated potential in enhancing cognitive functions, such as visuomotor coordination and vigilance, in healthy volunteers .

Mechanism of Action

Talnetant exerts its effects by antagonizing the neurokinin 3 receptor. This receptor is involved in various physiological processes, including neurotransmission and modulation of pain. By blocking this receptor, this compound can alter the levels of neurotransmitters like dopamine and norepinephrine in the brain, which may help in treating conditions like schizophrenia and irritable bowel syndrome .

Comparison with Similar Compounds

Talnetant is compared with other neurokinin 3 receptor antagonists, such as osanetant. While both compounds target the same receptor, they exhibit distinct modes of action in cellular calcium mobilization. This compound shows a normal Schild plot with a slope close to unity, indicating competitive antagonism, whereas osanetant displays different binding kinetics .

Similar compounds include:

Osanetant: Another neurokinin 3 receptor antagonist with distinct binding properties.

Aprepitant: A neurokinin 1 receptor antagonist used for preventing chemotherapy-induced nausea and vomiting.

Fosaprepitant: A prodrug of aprepitant with similar therapeutic applications.

This compound’s uniqueness lies in its high affinity for the neurokinin 3 receptor and its potential therapeutic applications in treating psychiatric disorders and irritable bowel syndrome .

Biological Activity

Talnetant, also known as SB-223412, is a selective neurokinin-3 (NK3) receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in psychiatric disorders and gastrointestinal conditions. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

- Chemical Structure : this compound is a non-peptide antagonist specifically targeting NK3 receptors, which are part of the tachykinin receptor family.

- Molecular Formula : C25H22N2O2

- Development : Originally developed by GlaxoSmithKline, this compound has been investigated for various applications including schizophrenia and irritable bowel syndrome (IBS).

This compound exhibits high affinity for NK3 receptors with a pKi value of 8.7, indicating strong binding capability. It demonstrates selectivity over other neurokinin receptors, such as NK1 and NK2 (pKi values of 8.5 and 6.6 respectively) . The mechanism involves competitive antagonism against neurokinin B (NKB)-induced responses, impacting neurotransmission in the central nervous system (CNS) .

In Vitro Characterization

This compound has been characterized through various in vitro assays:

- Calcium Mobilization Assay : It antagonizes NKB-induced calcium mobilization with a pA2 value of 8.1.

- Phosphoinositol Turnover Assay : Demonstrated competitive antagonism with a pA2 value of 7.7 .

In Vivo Characterization

In animal models, this compound has shown significant effects:

- Behavioral Studies : In guinea pigs, this compound reduced NKB-induced 'wet dog shake' behaviors in a dose-dependent manner (3–30 mg/kg i.p.) .

- Neurotransmitter Release : Microdialysis studies indicated that acute administration increased extracellular dopamine and norepinephrine levels in the medial prefrontal cortex .

Schizophrenia Treatment

A placebo-controlled study assessed the efficacy of this compound in patients with schizophrenia:

- Positive and Negative Syndrome Scale (PANSS) : this compound significantly reduced PANSS scores to levels comparable to standard antipsychotics like haloperidol .

- Cognitive Assessments : Genetic disruption studies related to NK3 expression revealed improved cognitive performance in tasks such as the Morris water maze .

Gastrointestinal Effects

This compound's impact on gastrointestinal function was evaluated in healthy volunteers:

- Rectal Sensory Function Study : A study involving 102 participants showed no significant effects on rectal compliance or sensory thresholds when compared to placebo at doses of 25 mg and 100 mg over a period of 14-17 days .

Summary of Key Research Findings

Q & A

Basic Research Questions

Q. What experimental models are optimal for evaluating Talnetant’s NK3 receptor antagonism in vivo?

Methodological Answer: Use in vivo microdialysis in guinea pigs to measure extracellular dopamine (DA) and norepinephrine (NE) levels in prefrontal cortex (PFC) and hippocampus. This compound (10–30 mg/kg, i.p.) induces dose-dependent increases in DA and NE, mimicking atypical antipsychotics like risperidone . For behavioral studies, employ rodent models of schizophrenia (e.g., prepulse inhibition deficits) to assess this compound’s modulation of sensorimotor gating. Validate NK3 selectivity via radioligand binding assays (Ki = 1.4 nM for hNK3-CHO) and compare with NK1/NK2 receptor affinities .

Q. How can researchers validate this compound’s analytical purity and stability in experimental formulations?

Methodological Answer: Apply HPLC, NMR, and mass spectrometry to confirm ≥99% purity. For stability studies, use accelerated degradation protocols (e.g., exposure to heat, light, or acidic/basic conditions) and monitor breakdown products. Reference certified materials (e.g., CAS 174636-32-9) to ensure batch consistency. Analytical validation must comply with guidelines from journals like Talanta, which emphasize selectivity, sensitivity, and matrix effect analysis .

Q. What statistical frameworks are recommended for analyzing this compound’s dose-response relationships in preclinical studies?

Methodological Answer: Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/ED50 values. For microdialysis data, apply mixed-effects models to account for intra-subject variability. In clinical trials, employ ANCOVA to adjust for baseline covariates like placebo effects. Cite Talanta’s requirement for detailed statistical reporting , including confidence intervals and p-values .

Advanced Research Questions

Q. How can contradictory findings between this compound’s preclinical efficacy and clinical trial outcomes be reconciled?

Methodological Answer: Contradictions may arise from species-specific NK3 receptor expression or CNS penetration differences . For example, this compound increased DA/NE in guinea pigs but showed limited efficacy in human schizophrenia trials . To address this:

- Perform comparative pharmacokinetic studies across species using LC-MS/MS to quantify brain-to-plasma ratios.

- Use PET imaging with NK3-specific tracers to confirm target engagement in humans .

- Re-evaluate clinical endpoints (e.g., cognitive vs. positive symptoms) to align with preclinical outcomes .

Q. What experimental strategies resolve this compound’s ambiguous receptor selectivity in complex tissue environments?

Methodological Answer: Combine computational docking (e.g., Glide or AutoDock) with mutational analysis of NK3 receptor residues (e.g., Phe262, Tyr258). This compound’s π-π stacking with Phe262 and Tyr258 explains NK3 selectivity, while osanetant binds His191, reducing specificity . Validate via radioligand displacement assays against NK1/NK2 receptors at concentrations ≤100 µM .

Q. How can researchers optimize this compound’s adjunctive use with antipsychotics to minimize off-target effects?

Methodological Answer: Conduct isobolographic analysis to identify synergistic/additive effects. In guinea pigs, this compound + risperidone enhanced PFC DA/NE additively but not in the hippocampus . Use EEG and saccadic eye movement tracking in healthy volunteers to quantify CNS stimulation vs. sedation (e.g., this compound 200 mg reduced alpha power vs. haloperidol’s depressant effects) .

Q. Data Analysis & Reproducibility Challenges

Q. What frameworks ensure reproducibility when reusing this compound datasets from public repositories?

Methodological Answer: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Use tools like Google Dataset Search to identify datasets with metadata on dosage, species, and assay conditions . For conflicting results (e.g., IBS trials vs. schizophrenia microdialysis ), apply meta-regression to assess covariates like dosing schedules or patient stratification.

Q. How should researchers handle variability in this compound’s matrix effects during bioanalytical assays?

Methodological Answer: Spike certified reference materials (e.g., human plasma) with this compound and quantify recovery rates via LC-MS/MS. Talanta mandates reporting matrix effect thresholds (e.g., ≤15% CV) and cross-validation with orthogonal methods (e.g., ELISA) . For tissue-specific variability, use homogenate stabilization buffers to minimize enzymatic degradation .

Properties

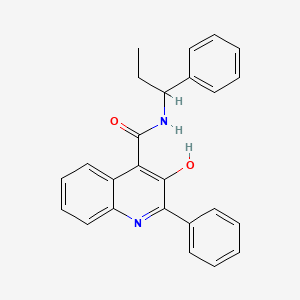

IUPAC Name |

3-hydroxy-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O2/c1-2-20(17-11-5-3-6-12-17)27-25(29)22-19-15-9-10-16-21(19)26-23(24(22)28)18-13-7-4-8-14-18/h3-16,20,28H,2H2,1H3,(H,27,29)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIAVGWDGIJKWRM-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870124 | |

| Record name | Talnetant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174636-32-9 | |

| Record name | Talnetant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174636-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Talnetant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174636329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talnetant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 174636-32-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TALNETANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ3T9T146K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.